![molecular formula C13H25NO9 B236036 2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 131063-65-5](/img/structure/B236036.png)
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as ADH-6, is a compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
ADH-6 is believed to exert its effects through several mechanisms, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
ADH-6 has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in cells, which may be beneficial in the treatment of diabetes. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADH-6 has several advantages for lab experiments, including its high purity and stability. However, it can be challenging to work with due to its complex synthesis method, and it may not be readily available in large quantities. Additionally, further research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several possible future directions for research on ADH-6. These include further studies on its potential therapeutic applications in various diseases, as well as its potential use in the development of new materials. Additionally, further research is needed to fully understand its mechanisms of action and potential limitations. Overall, ADH-6 is a compound with significant potential for scientific research and development.
Métodos De Síntesis
ADH-6 can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the steps are carefully controlled to ensure the purity of the final product. The synthesis of ADH-6 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
ADH-6 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use in the development of new materials, such as hydrogels and polymers.
Propiedades
Número CAS |
131063-65-5 |
|---|---|
Nombre del producto |
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Fórmula molecular |
C13H25NO9 |
Peso molecular |
339.34 g/mol |
Nombre IUPAC |
2-[2-amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H25NO9/c14-7-5(1-4(2-15)8(17)10(7)19)22-13-12(21)11(20)9(18)6(3-16)23-13/h4-13,15-21H,1-3,14H2 |
Clave InChI |
LTKGFEPXGILMIP-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
SMILES canónico |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
Sinónimos |
(2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside 2-ADHMCG 2-amino-2,5,6-trideoxy-1-O-alpha-D-glucopyranosyl-5-(hydroxymethyl)-D-chiro-inositol alpha-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl D-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



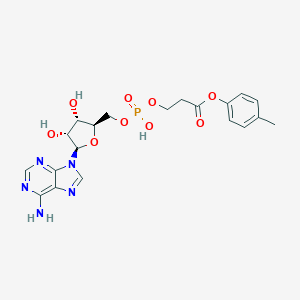
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
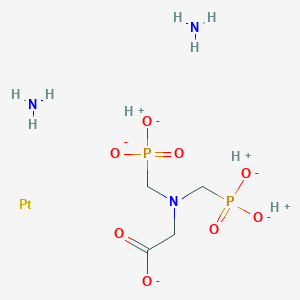
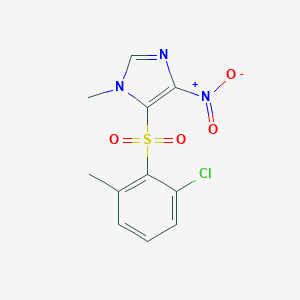
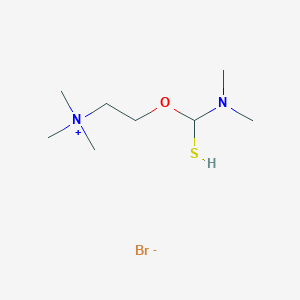
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
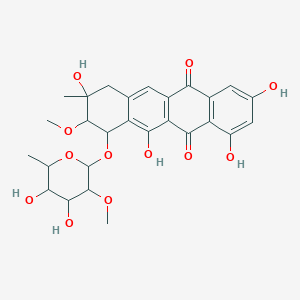

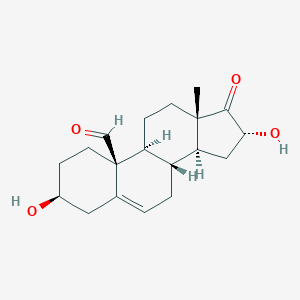

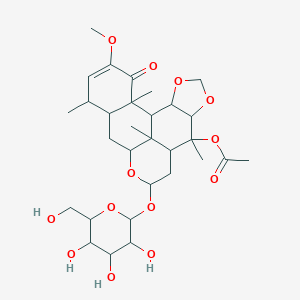
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)